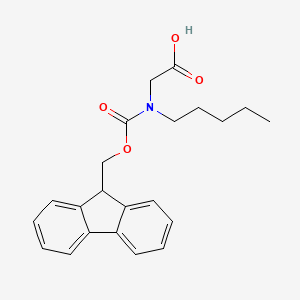

N-Fmoc-N-pentyl-glycine

Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids are amino acids that are not among the 20 common proteinogenic amino acids. cpcscientific.com They are invaluable tools in chemical and pharmaceutical research, serving as building blocks for creating novel peptides and other molecules with tailored properties. cpcscientific.comsigmaaldrich.com The incorporation of unnatural amino acids can lead to compounds with enhanced biological activity, increased stability against enzymatic degradation, and unique conformational structures. cpcscientific.commdpi.com

N-Fmoc-N-pentyl-glycine is a prime example of an unnatural amino acid that offers chemists precise control over the final molecular architecture. chemimpex.com Its use allows for the introduction of specific side chains and functionalities that are not accessible with natural amino acids, thereby expanding the chemical space available for drug discovery and materials science. chemimpex.comchemimpex.com

Significance of N-Alkyl Amino Acids as Bioactive Building Blocks

N-alkylated-α-amino acids, a class to which this compound belongs, are recognized as important building blocks for the pharmaceutical and fine chemical industries. nih.gov The presence of an alkyl group on the nitrogen atom of the amino acid backbone can significantly influence the properties of the resulting peptide or peptidomimetic.

One of the key advantages of N-alkylation is the enhanced resistance to proteolytic degradation. mdpi.com This is because the N-alkyl group can sterically hinder the approach of proteases, enzymes that would otherwise break down the peptide bonds. This increased stability is a highly desirable trait for peptide-based drugs. mdpi.com Furthermore, N-alkylation can modulate the conformational flexibility of the peptide backbone, which can be crucial for optimizing binding to biological targets. mdpi.com N-alkylated amino acids are found in nature and are components of some bioactive natural products. mdpi.comnih.gov

Overview of Fmoc-Based Protection Strategies in Peptide and Peptoid Synthesis

The synthesis of peptides and related molecules is a complex process that requires the careful protection of reactive functional groups to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in a strategy known as solid-phase peptide synthesis (SPPS). lifetein.comlgcstandards.com This method allows for the stepwise assembly of a peptide chain on a solid support. lgcstandards.com

The Fmoc group is particularly favored because it is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.com This is in contrast to the older tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for removal. lifetein.comtotal-synthesis.com The mild conditions of Fmoc chemistry are compatible with a wide range of sensitive functional groups that may be present on the amino acid side chains, making it a more versatile and widely adopted method. total-synthesis.comnih.gov

The Fmoc protection strategy is not limited to peptide synthesis and has been successfully applied to the synthesis of other complex molecules, including natural products and pharmaceuticals. numberanalytics.com Its use in conjunction with other orthogonal protecting groups allows for the selective protection and deprotection of multiple functional groups within a molecule, providing chemists with a high degree of control over the synthetic process. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pentyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-8-13-23(14-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBKILCXFHHPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of N Fmoc N Pentyl Glycine in Solid Phase Peptide Synthesis Spps

Protocols for Amino Acid Coupling in SPPS

The successful coupling of N-Fmoc-N-pentyl-glycine to a resin-bound peptide chain is critically dependent on the choice of coupling reagents and bases, as well as diligent monitoring of the reaction's progress. The increased steric bulk at the secondary amine of N-pentyl-glycine slows down the acylation reaction, making the selection of highly efficient reagents paramount.

Selection and Efficacy of Coupling Reagents (e.g., HATU, HCTU, PyBOP)

To overcome the steric challenges associated with N-alkylated amino acids, potent activating reagents are required. These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive species, facilitating nucleophilic attack by the terminal amine of the resin-bound peptide.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most effective coupling reagents, particularly for sterically hindered couplings. sigmaaldrich.compeptide.com Its high reactivity is attributed to the formation of an OAt-ester, which benefits from the anchimeric assistance of the pyridine (B92270) nitrogen in the 7-azabenzotriazole moiety. sigmaaldrich.com This makes HATU especially suitable for the efficient coupling of this compound.

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful aminium-based coupling reagent. biosolve-chemicals.euacs.org It forms a more reactive active ester than reagents based on HOBt (1-Hydroxybenzotriazole) due to the electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring. sigmaaldrich.com This enhanced reactivity makes it a viable option for difficult couplings, including those involving N-alkylated residues.

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based reagent that generates OBt active esters. sigmaaldrich.combiosolve-chemicals.eu While generally effective, phosphonium reagents like PyBOP are noted for their high solubility and for producing clean reactions. sigmaaldrich.com For particularly challenging couplings like those with N-pentyl-glycine, more potent reagents like HATU are often preferred. peptide.com

The general order of reactivity for these coupling reagents, especially in the context of hindered couplings, is often considered to be HATU > HCTU > PyBOP.

Table 1: Comparison of Common Coupling Reagents for this compound

| Coupling Reagent | Class | Activating Group | Relative Reactivity/Efficacy | Key Advantages |

| HATU | Aminium Salt | OAt (7-Azabenzotriazolyl) | Very High | Excellent for hindered couplings, fast reaction rates. peptide.com |

| HCTU | Aminium Salt | O-6-ClBt (6-Chloro-benzotriazolyl) | High | More reactive than HOBt-based reagents. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | OBt (Benzotriazolyl) | Good | High solubility, clean reactions. sigmaaldrich.com |

Role of Organic Bases in Coupling Reactions (e.g., NMM, DIPEA, Collidine)

The activation of the carboxylic acid by coupling reagents requires the presence of a non-nucleophilic organic base. The primary role of the base is to deprotonate the carboxylic acid, forming a carboxylate anion that can then react with the coupling agent. The choice of base is crucial, as its basicity and steric properties can influence the reaction rate and the extent of side reactions like racemization.

DIPEA (N,N-Diisopropylethylamine) , also known as Hünig's base, is a sterically hindered tertiary amine that is widely used in SPPS. wikipedia.orgbachem.com Its bulk prevents it from acting as a nucleophile, thereby avoiding competition with the resin-bound amine. wikipedia.org It is a strong base (pKa ~10.4) that effectively promotes the coupling reaction and is often the base of choice for difficult couplings. luxembourg-bio.com

NMM (N-Methylmorpholine) is a weaker base than DIPEA (pKa ~7.4) and is sometimes used to minimize racemization, although this is less of a concern for glycine (B1666218) derivatives which are not chiral. bachem.comluxembourg-bio.com For sterically demanding couplings, the stronger basicity of DIPEA often leads to better results compared to NMM. luxembourg-bio.com

Collidine (2,4,6-Trimethylpyridine) is another sterically hindered base. It is weaker than DIPEA and may be recommended in cases with a high risk of racemization. bachem.com

For coupling sterically hindered residues like this compound, the stronger base, DIPEA, is generally preferred to ensure the reaction proceeds to completion. luxembourg-bio.com

Monitoring Coupling Efficiency (e.g., Ninhydrin and Chloranil (B122849) Tests)

Given the slow kinetics of coupling N-alkylated amino acids, it is essential to monitor the reaction to ensure it has gone to completion before proceeding to the next step. Incomplete coupling leads to deletion sequences in the final peptide, which can be difficult to purify.

Ninhydrin (Kaiser) Test: This is a common test for detecting free primary amines on the resin. peptide.com A positive result (intense blue color) indicates an incomplete coupling. However, the Kaiser test is unreliable for secondary amines, such as the N-terminus of a peptide chain after proline or an N-alkylated amino acid like N-pentyl-glycine has been coupled. peptide.com It is therefore not suitable for confirming the completion of the coupling of this compound itself. It is, however, used to confirm the deprotection of the preceding amino acid, ensuring a free primary amine is available for the incoming this compound.

Chloranil Test: This test is specifically used for the detection of secondary amines. peptide.com Resin beads containing a free secondary amine will turn a blue or greenish-blue color in the presence of chloranil (tetrachloro-1,4-benzoquinone) and acetaldehyde. nih.gov A negative chloranil test (the beads remain colorless or yellow) is required to confirm that the coupling of this compound is complete. nih.gov

Fmoc Deprotection Strategies in SPPS

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that must be performed after each coupling cycle. This step exposes the N-terminal amine for the next coupling reaction. The steric hindrance from the N-pentyl group can also affect the efficiency of this deprotection step.

Conventional Base-Labile Cleavage Conditions (e.g., Piperidine (B6355638) in DMF)

The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine base in a polar aprotic solvent. google.com

Piperidine in DMF: A 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common reagent used for Fmoc removal. google.comiris-biotech.de The reaction proceeds via a base-catalyzed β-elimination mechanism. mdpi.com Piperidine acts as the base to abstract the acidic proton on the fluorene (B118485) ring, and it also serves to trap the resulting dibenzofulvene (DBF) intermediate, preventing side reactions. google.com For sterically hindered N-alkylated residues, the deprotection reaction may be slower, sometimes requiring extended reaction times or multiple treatments to ensure complete removal of the Fmoc group. researchgate.net

Alternative Deprotection Methodologies (e.g., Ionic Liquids, DBU)

When conventional deprotection is slow or inefficient, alternative reagents and conditions can be employed.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic base that can be used for Fmoc deprotection, often as a 2% solution in DMF. nih.govpeptide.com It can be significantly more effective than piperidine for difficult sequences where Fmoc removal is sluggish. google.compeptide.com However, because DBU is non-nucleophilic, it cannot trap the DBF byproduct. Therefore, a small amount of a nucleophilic scavenger, such as piperidine, is often added to prevent DBF from reacting with the newly deprotected N-terminal amine. google.com

Ionic Liquids: Research has explored the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), as solvents for Fmoc deprotection. rsc.orgresearchgate.net In combination with a weak base like triethylamine, this system has been shown to efficiently deprotect N-Fmoc groups, including those on N-alkylated amino acids, under mild, room-temperature conditions. rsc.org This approach offers a potential "green" alternative to traditional methods, reducing the reliance on large volumes of conventional organic solvents like DMF. researchgate.net

Table 2: Comparison of Fmoc Deprotection Reagents

| Deprotection Reagent/System | Concentration/Conditions | Mechanism/Role | Advantages | Disadvantages |

| Piperidine/DMF | 20% v/v in DMF | Base-catalyzed β-elimination; acts as base and scavenger. google.commdpi.com | Well-established, reliable. | Can be slow for hindered residues; piperidine is a regulated substance. rsc.org |

| DBU/DMF | 2% v/v DBU (often with a scavenger like piperidine) | Strong, non-nucleophilic base for β-elimination. nih.gov | Faster and more efficient for difficult sequences. google.com | Requires a separate scavenger for the DBF byproduct. google.com |

| Triethylamine/[Bmim][BF4] | Triethylamine in ionic liquid | Base-catalyzed cleavage in a non-traditional solvent system. rsc.org | Mild conditions, environmentally friendlier alternative. rsc.orgresearchgate.net | Less common in automated SPPS; requires different work-up procedures. researchgate.net |

Resin Compatibility and Selection for N-Pentylglycine Incorporation

Wang Resin: This is the standard support for synthesizing peptides with a C-terminal carboxylic acid using the Fmoc strategy. sigmaaldrich.comproteogenix.science The p-alkoxybenzyl alcohol linker is cleaved under strong acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA) (e.g., 50-95%). proteogenix.science While broadly applicable, the harsh cleavage conditions can be detrimental to sensitive sequences. However, for robust peptides containing N-pentylglycine, Wang resin provides a reliable and cost-effective option for generating the free peptide acid.

Rink Amide Resin: To obtain peptides with a C-terminal amide, the Rink Amide resin is a prevalent choice. nih.govnih.gov It features a more acid-labile linker compared to Wang resin, allowing for cleavage under milder TFA conditions. peptide.com This resin is particularly suitable for the synthesis of N-substituted glycine oligomers (peptoids) and peptide amides. nih.govnih.gov However, the synthesis of N-alkyl amides on Rink Amide resin can sometimes be challenging, especially during the coupling of the first amino acid to the N-alkyl amine on the linker, which may result in lower yields. nih.gov

2-Chlorotrityl (2-CTC) Resin: This resin is characterized by its high acid lability, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), which preserves acid-sensitive protecting groups on side chains. researchgate.netcsic.es This feature makes it exceptionally useful for preparing protected peptide fragments. For sequences containing N-alkylated amino acids like N-pentylglycine, the 2-CTC resin is advantageous because its steric bulk can help suppress diketopiperazine formation, a common side reaction involving N-substituted residues. csic.es It has been successfully used in the synthesis of highly N-methylated peptides and can serve as a temporary protecting group for the carboxylic acid during the solution-phase synthesis of Fmoc-N-alkyl-amino acids. researchgate.netcsic.es

Table 1: Comparison of Resins for SPPS Incorporating this compound

| Resin | C-Terminal Functionality | Cleavage Conditions | Key Advantages for N-Pentylglycine Incorporation |

| Wang Resin | Carboxylic Acid | High % TFA (e.g., 50-95%) | Standard, cost-effective for robust peptide acids. sigmaaldrich.comproteogenix.science |

| Rink Amide Resin | Amide | Moderate % TFA (e.g., 10-50%) | Standard for peptide amides; compatible with peptoid synthesis. nih.govnih.govpeptide.com |

| 2-Chlorotrityl Resin | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Minimizes side reactions; preserves side-chain protecting groups; suitable for protected fragments. researchgate.netcsic.es |

Addressing Synthetic Challenges in SPPS with N-Alkyl Glycines

The introduction of an alkyl substituent on the backbone nitrogen atom poses significant synthetic hurdles that are not typically encountered with primary amino acids. The N-pentyl group in this compound, being a moderately bulky and hydrophobic chain, exemplifies these challenges.

The acylation of a secondary amine, such as the one in a resin-bound N-pentylglycine residue, is significantly more difficult than the acylation of a primary amine. This is due to steric hindrance, where the N-pentyl group physically obstructs the approach of the activated carboxyl group of the incoming Fmoc-amino acid. biorxiv.orgmdpi.com

This steric clash leads to several consequences:

Slower Coupling Rates: The reaction kinetics are markedly reduced, necessitating longer coupling times or elevated temperatures to achieve complete reaction. peptide.com

Reduced Coupling Efficiency: Standard coupling conditions may result in incomplete or failed couplings, leading to deletion sequences in the final product. The bulkiness of both the N-alkyl group and the side chain of the incoming amino acid further exacerbates this issue. sigmaaldrich.combiorxiv.org

Increased Risk of Side Reactions: The extended reaction times and forcing conditions required for coupling can increase the likelihood of side reactions, such as the racemization of the activated amino acid. americanpeptidesociety.org

To overcome these kinetic barriers, more potent coupling reagents are often required. While standard carbodiimides like DIC may be insufficient, aminium/uronium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP) are generally more effective. proteogenix.sciencepeptide.com In particularly difficult cases, such as coupling two consecutive N-alkylated residues, even more reactive systems based on triphosgene (B27547) have been developed to drive the reaction to completion without significant epimerization. researchgate.net

When aggregation is suspected, indicated by poor resin swelling or incomplete reactions, several strategies can be employed: peptide.comamericanpeptidesociety.org

Solvent Modification: Switching from standard solvents like DMF to more disruptive solvents such as N-methylpyrrolidone (NMP) or adding DMSO can improve resin swelling and break up aggregates. peptide.comnih.gov

Elevated Temperature and Microwave Synthesis: Performing coupling reactions at higher temperatures (e.g., 60-90°C) can provide the energy to overcome kinetic barriers and disrupt secondary structures. Microwave-assisted SPPS is particularly effective in this regard. nih.gov

Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can interfere with hydrogen bonding and reduce aggregation. peptide.com

Backbone Protection: Incorporating backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on a nearby glycine or other amino acid can effectively prevent hydrogen bond formation and mitigate aggregation. sigmaaldrich.compeptide.com

Table 2: Summary of Synthetic Challenges and Mitigation Strategies for N-Alkyl Glycines

| Challenge | Cause | Consequence | Mitigation Strategies |

| Steric Hindrance | Bulk of the N-pentyl group obstructs the incoming activated amino acid. mdpi.com | Slow/incomplete coupling; increased risk of racemization. americanpeptidesociety.org | Use potent coupling reagents (HATU, PyBOP); increase reaction time/temperature; use microwave irradiation. researchgate.netpeptide.comnih.gov |

| Aggregation | Intermolecular hydrogen bonding of peptide chains, potentially enhanced by hydrophobic N-pentyl groups. mblintl.comqub.ac.uk | Poor resin swelling; incomplete coupling and deprotection. peptide.com | Use disruptive solvents (NMP, DMSO); elevate temperature; add chaotropic salts (LiCl); incorporate backbone protecting groups (Hmb). sigmaaldrich.compeptide.comnih.gov |

Applications in Peptidomimetic and Peptoid Synthesis and Design

Design and Construction of Peptidomimetics Incorporating N-Pentylglycine

Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved characteristics such as enhanced stability and oral bioavailability. The incorporation of N-substituted glycine (B1666218) residues, like N-pentylglycine, is a key strategy in peptidomimetic design. frontiersin.org The N-alkylation of the peptide backbone introduces significant changes to its properties, moving beyond the limitations of traditional peptides. frontiersin.orgjneurology.com

A primary challenge in peptide-based drug design is the inherent flexibility of the peptide chain, which can lead to reduced binding affinity for biological targets. jneurology.com Introducing conformational constraints is a widely used strategy to pre-organize the molecule into its bioactive shape. jneurology.comnih.gov N-alkylation, such as the introduction of an N-pentyl group, is a powerful method for achieving this local conformational control. frontiersin.org

The substitution on the amide nitrogen atom has two major effects:

Steric Influence on Amide Bonds: The presence of the pentyl group introduces steric hindrance that influences the equilibrium between the cis and trans conformations of the adjacent amide bond. nih.govmdpi.com While standard peptide bonds (except for proline) strongly favor the trans state, the tertiary amide bonds in N-alkylated residues have a lower energy barrier for isomerization, similar to proline. nih.govmdpi.com The steric bulk of the N-pentyl group, however, generally favors the trans conformation to minimize steric clashes, thereby reducing the number of accessible conformations and rigidifying the local backbone structure. researchgate.net

Backbone Dihedral Angle Restriction: The N-pentyl group restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds. This steric constraint prevents the adoption of certain secondary structures while promoting others, such as the polyproline II (PPII) helix, a conformation often crucial for protein-protein interactions. nih.gov Studies on N-substituted glycines have shown they exhibit a propensity for the PPII conformation, which can enhance triple-helical stability in collagen mimetic peptides, for instance. nih.gov

By strategically placing N-pentylglycine residues within a peptide sequence, chemists can dictate local turns and folds, essential for mimicking the three-dimensional pharmacophore of a biologically active peptide.

Bioactive scaffolds are molecular frameworks designed to present specific chemical functionalities in a defined three-dimensional arrangement to elicit a biological response. nih.govnih.gov Peptoids and peptidomimetics built from monomers like N-pentylglycine are excellent candidates for creating such scaffolds due to their modular synthesis, chemical diversity, and proteolytic stability. jneurology.comnih.gov

The N-pentyl group primarily contributes a non-polar, hydrophobic character to the scaffold. This property is critical in the design of amphipathic structures, which often mediate interactions with cell membranes or hydrophobic pockets of proteins. For example, in the design of antimicrobial agents that target bacterial membranes, alternating cationic and hydrophobic residues is a common strategy. The N-pentyl group can serve as the hydrophobic component in such designs.

While specific research highlighting N-pentylglycine as the core of a widely recognized bioactive scaffold is not extensively documented in broad reviews, its utility can be inferred from general principles of peptidomimetic design. nih.govmdpi.com The synthesis of N-(4-substituted phenyl)glycine derivatives has been explored for creating anti-inflammatory agents, demonstrating the potential of N-substituted glycines to serve as a versatile skeleton for derivatization and the development of bioactive molecules. nih.gov The hydrophobic nature of the pentyl chain can be leveraged to enhance properties like cell permeability or to form specific interactions within a target binding site.

Synthesis of N-Substituted Glycine Oligomers (Peptoids) Utilizing N-Pentylglycine

Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics first developed by Zuckermann et al. nih.govnih.gov They are structural isomers of peptides where the side chain is attached to the backbone nitrogen rather than the α-carbon. nih.gov This shift results in an achiral backbone that is resistant to proteolytic degradation, a significant advantage over natural peptides. jneurology.comnih.gov N-Fmoc-N-pentyl-glycine is a precursor for incorporating N-pentylglycine residues into these oligomers.

The most common and efficient method for synthesizing peptoids is the solid-phase "submonomer" method. nih.govspringernature.com This technique is highly modular and can be easily automated. The process involves a two-step cycle to add each monomer to the growing chain attached to a solid support resin.

The incorporation of an N-pentylglycine residue proceeds as follows:

Acylation: The free secondary amine on the resin-bound growing chain is acylated using a haloacetic acid, typically bromoacetic acid, which is activated by a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). This step adds the glycine backbone unit.

Nucleophilic Displacement: The bromine atom is then displaced by a primary amine submonomer. To incorporate the N-pentyl group, pentylamine is used as the nucleophile. This reaction is typically fast and high-yielding, introducing the desired side chain onto the nitrogen atom.

This two-step cycle is repeated for each monomer until the desired peptoid sequence is assembled. The use of an Fmoc-protected building block like this compound is more relevant for alternative synthesis strategies or for creating specific hybrid structures. The submonomer method's compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) allows for the straightforward construction of peptide-peptoid hybrids. springernature.com

Table 1: Submonomer Protocol for N-Pentylglycine Incorporation

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1. Acylation | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) | Adds the glycine backbone to the growing chain. |

| 2. Displacement | Pentylamine (CH₃(CH₂)₄NH₂) | Displaces the bromide to install the N-pentyl side chain. |

The N-pentyl substituent profoundly influences the properties of a peptoid oligomer.

Stability: A primary advantage of peptoids is their exceptional resistance to proteolysis. jneurology.comnih.gov Proteases recognize and cleave specific peptide bond sequences, a process that is sterically hindered by the N-substituted backbone of peptoids. The N-pentyl group, along with the repositioned backbone, effectively prevents the peptoid from fitting into the active site of common proteases, thus granting it high metabolic stability. This enhanced stability is a crucial attribute for the development of long-acting therapeutics. jneurology.com

Development of Hybrid Peptide-Peptoid Structures

Hybrid oligomers that combine natural amino acids and N-substituted glycine monomers offer a powerful strategy to create molecules with finely tuned properties, merging the specific recognition capabilities of peptides with the stability and cell-permeability of peptoids. frontiersin.orgnih.govspringernature.com The synthesis protocols for both classes of molecules are highly compatible, allowing for the creation of block copolymers or alternating sequences on a single solid-phase support. nih.gov

The incorporation of an N-pentylglycine residue into a peptide sequence can serve several purposes:

Introduce Proteolytic Resistance: Placing an N-pentylglycine residue at or near a known protease cleavage site can block enzyme activity and increase the hybrid's in vivo half-life.

Control Conformation: As in peptidomimetics, the N-pentylglycine unit can act as a "hinge" or a conformation-directing element within a larger peptide structure, helping to stabilize a desired fold. mdpi.com

Studies on cyclic peptide-peptoid hybrids have shown that incorporating peptoid monomers can stabilize distinct isomers, a critical factor for biological applications. mdpi.com The placement of the peptoid unit within the sequence can significantly impact the conformational complexity of the resulting macrocycle. mdpi.com For example, hybrids containing N-alkylated glycine monomers have been developed as versatile molecular transporters that can selectively target mitochondria. frontiersin.org

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Bromoacetic acid |

| N,N'-diisopropylcarbodiimide |

| Pentylamine |

Derivatization Strategies and Functionalization of N Pentylglycine for Specialized Research Applications

Modification of the Pentyl Side Chain for Orthogonal Reactivity and Probing

The aliphatic pentyl side chain of N-pentylglycine is not merely a passive structural element; it is a target for synthetic modification to introduce functionalities for specific purposes. A key strategy involves replacing the simple pentyl group with a functionalized analogue during the initial synthesis of the monomer. This approach allows for the incorporation of chemical handles that are unreactive under the conditions of peptoid synthesis but can be selectively reacted in a later step, a concept known as orthogonal reactivity.

This is particularly valuable for attaching reporter groups, cross-linking agents, or other molecules of interest without interfering with the peptoid backbone or other functional groups. Research in the broader field of side-chain modified polypeptides has established several powerful orthogonal chemistries. escholarship.org For instance, analogues of N-pentylglycine can be synthesized where the terminal methyl group is replaced with an azide (B81097) or an alkyne. rsc.org These groups are stable during synthesis but readily participate in highly specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org Similarly, incorporating a terminal alkene into the side chain enables functionalization via thiol-ene reactions. escholarship.orgrsc.org

These strategies allow for the precise, high-yield conjugation of molecules post-synthesis, providing a modular platform for creating complex, functional oligomers.

Table 1: Examples of Pentyl Side Chain Modifications for Orthogonal Reactions

| Modified Side Chain | Functional Group | Orthogonal Reaction | Typical Application |

|---|---|---|---|

| N-(5-Azidopentyl)glycine | Azide (-N₃) | CuAAC, SPAAC | Conjugation to alkyne-tagged probes, surfaces, or biomolecules. |

| N-(Pent-4-yn-1-yl)glycine | Terminal Alkyne (-C≡CH) | CuAAC, SPAAC | Conjugation to azide-tagged probes, surfaces, or biomolecules. |

Carboxylic Acid Functionalization for Conjugation to Biomolecules or Surfaces

The C-terminal carboxylic acid of N-Fmoc-N-pentyl-glycine is a primary site for conjugation to other molecules, particularly those bearing primary amine groups, such as proteins, peptides, or amine-functionalized surfaces. nih.gov This conjugation is a cornerstone of bioconjugation chemistry and is most commonly achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack. biosyn.com

The most prevalent method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). biosyn.com Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, its instability in aqueous solutions can lead to low yields and side reactions. To improve efficiency and stability, the reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS). nih.gov NHS rapidly traps the O-acylisourea intermediate to form a more stable NHS-ester, which then reacts cleanly with primary amines to form a stable amide bond, releasing NHS as a byproduct. biosyn.com

This two-step, one-pot reaction is a robust and widely used method for linking peptoids like N-pentylglycine to lysine (B10760008) residues on proteins, amine-terminated linkers, or solid supports used in biochemical assays and materials science. nih.gov

Table 2: Common Reagents for Carboxylic Acid Activation and Conjugation

| Activation Reagent(s) | Target Functional Group | Resulting Linkage | Key Features |

|---|---|---|---|

| EDC / NHS | Primary Amine (-NH₂) | Amide Bond | High efficiency; can be performed in aqueous buffers; widely used for protein conjugation. biosyn.com |

| HBTU / HOBt | Primary Amine (-NH₂) | Amide Bond | Common in solid-phase peptide synthesis; fast reaction times and suppression of side reactions. |

N-Terminal Derivatization for Analytical Enhancement and Structural Probes

The N-terminus of the glycine (B1666218) unit provides a third critical point for functionalization. In the case of This compound , the N-terminus is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group itself is a crucial derivatizing agent. Its strong UV absorbance makes it an excellent chromophore for quantifying the concentration of the molecule during high-performance liquid chromatography (HPLC). nih.govnih.gov Furthermore, its use in derivatization enables the purification of amino acids from a complex matrix via solid-phase extraction and improves chromatographic separation on reversed-phase columns. nih.gov

In peptoid synthesis, the Fmoc group is removed to allow for chain extension. The resulting free secondary amine of N-pentylglycine can then be derivatized with a variety of reagents to enhance analytical detection or to act as a structural probe. Introducing a group with high proton affinity can significantly improve ionization efficiency and control fragmentation patterns during tandem mass spectrometry (MS/MS), which is essential for de novo sequencing. nih.gov For example, derivatization with reagents like 4-amidinobenzoic acid or 4-formyl-benzenesulfonic acid (FBSA) can direct fragmentation to produce a clear series of b-ions, simplifying spectral interpretation. nih.govdtu.dk

This dual utility—first using the Fmoc group for protection and initial analysis, and then replacing it with a specialized analytical tag—makes N-terminal derivatization a powerful strategy in the study and application of N-pentylglycine and related peptoids.

Table 3: N-Terminal Derivatization Reagents and Their Applications

| Derivatizing Reagent | Abbreviation | Primary Application |

|---|---|---|

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Protection of amines, HPLC detection, and quantification. nih.govnih.gov |

| o-Phthalaldehyde | OPA | Derivatization for fluorescence detection (reacts with primary amines, not secondary). jascoinc.com |

| 4-Formyl-benzenesulfonic acid | FBSA | Enhances MS/MS fragmentation for improved de novo sequencing. dtu.dk |

Advanced Analytical Methodologies for Research on N Pentylglycine Containing Constructs

Chromatographic Techniques for Purity Assessment and Sequence Integrity (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for the analysis of peptides containing N-pentylglycine. It is routinely employed to assess the purity of the initial building block, N-Fmoc-N-pentyl-glycine, and to monitor the progress of solid-phase peptide synthesis (SPPS).

Purity Assessment of this compound: Before its incorporation into a peptide sequence, the purity of the this compound monomer must be rigorously verified. RP-HPLC is the standard method for this purpose. The technique separates the target compound from any impurities, such as starting materials or by-products from the synthesis. A high-purity peak, confirmed by its retention time and detector response (typically UV absorbance at 254 nm or 265 nm for the Fmoc group), is essential for successful peptide synthesis. Commercially available this compound is often certified with a purity of >95% as determined by HPLC. wuxiapptec.com

Sequence Integrity of N-Pentylglycine-Containing Peptides: Once the peptide is synthesized, RP-HPLC is used to purify the crude product and confirm its identity. The incorporation of the N-pentyl group, an alkyl substituent on the amide nitrogen, significantly increases the hydrophobicity of the glycine (B1666218) residue. This increased hydrophobicity leads to a longer retention time on the nonpolar stationary phase of an RP-HPLC column compared to an analogous peptide containing a standard glycine. This predictable shift in retention time serves as a preliminary confirmation of the successful incorporation of the N-pentyl-glycine residue into the peptide sequence. The final purified peptide should present as a single, sharp peak, indicating high purity and sequence integrity.

Below is a table outlining typical conditions for the RP-HPLC analysis of Fmoc-protected amino acids and peptides.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN) |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 220 nm (peptide backbone) & 265/280 nm (Fmoc group/aromatics) |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Spectroscopic Approaches for Structural Elucidation within Complex Molecules (e.g., MS/MS Fragmentation Analysis)

Mass spectrometry (MS) is a powerful technique for the structural elucidation of peptides, and tandem mass spectrometry (MS/MS) is particularly crucial for confirming the sequence of novel or modified peptides, including those containing N-pentylglycine.

Following the ionization of the peptide (e.g., via Electrospray Ionization - ESI), the precursor ion corresponding to the full-length peptide is selected and subjected to fragmentation. This process, known as collision-induced dissociation (CID), primarily breaks the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions.

The presence of an N-pentyl-glycine residue within the peptide sequence is unequivocally confirmed by a specific mass shift in the fragment ions. The mass of a standard glycine residue is 57.02 Da. The addition of a pentyl group (C₅H₁₁) adds 71.12 Da, resulting in a residue mass of 128.14 Da for N-pentyl-glycine. This mass difference is readily detected in the MS/MS spectrum. For example, a b-ion containing the N-pentyl-glycine residue will be 71.12 Da heavier than the corresponding fragment from a peptide with a standard glycine at that position. By analyzing the complete series of b- and y-ions, the exact location of the N-pentyl-glycine modification within the peptide chain can be determined with high confidence.

The table below illustrates the expected fragmentation pattern for a hypothetical tripeptide, Ac-Ala-(N-pentyl-Gly)-Leu-NH₂.

| Fragment Ion | Sequence | Calculated m/z |

| b₁ | Ac-Ala | 114.05 |

| b₂ | Ac-Ala-(N-pentyl-Gly) | 242.19 |

| y₁ | Leu-NH₂ | 114.09 |

| y₂ | (N-pentyl-Gly)-Leu-NH₂ | 242.23 |

Calculations are based on monoisotopic masses.

Quantitative Determination of Functionalization and Loading in Material Science Applications

In material science and solid-phase peptide synthesis, this compound may be attached to a solid support, such as a resin or a nanoparticle. It is critical to quantify the amount of the molecule successfully loaded onto the material. A widely used and reliable method for this quantification leverages the fluorenylmethyloxycarbonyl (Fmoc) protecting group. mdpi.com

The method involves treating a known mass of the functionalized material with a solution of a base, typically 20-50% piperidine (B6355638) in dimethylformamide (DMF). The base cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance, allowing for its concentration to be determined using UV-Vis spectroscopy. mdpi.com

The loading level (typically expressed in mmol/g) is calculated using the Beer-Lambert law (A = εcl), where A is the measured absorbance, ε is the molar extinction coefficient of the adduct, c is the concentration, and l is the path length of the cuvette.

Key parameters for this quantitative analysis are provided in the table below. mdpi.com

| Parameter | Value |

| Cleavage Reagent | 20% (v/v) Piperidine in DMF |

| Analyte | Dibenzofulvene-piperidine adduct |

| Wavelength 1 (λmax) | ~289-290 nm |

| Molar Extinction Coefficient (ε) at λmax 1 | 5800 - 6089 M⁻¹cm⁻¹ |

| Wavelength 2 (λmax) | ~301 nm |

| Molar Extinction Coefficient (ε) at λmax 2 | 7800 - 8021 M⁻¹cm⁻¹ |

By measuring the absorbance of the solution after cleaving the Fmoc group from a precise weight of the material, one can accurately calculate the functionalization or loading of this compound on the support. mdpi.com

Chiral Analysis of Associated Amino Acid Stereoisomers in Peptide Products

Glycine is unique among the standard proteinogenic amino acids in that it is achiral; its α-carbon is bonded to two hydrogen atoms. Consequently, N-pentyl-glycine is also an achiral building block. However, it is frequently incorporated into peptides alongside other, chiral amino acids (such as L-Alanine or D-Leucine). During peptide synthesis, there is a risk of racemization (the conversion of a pure enantiomer into a mixture of both D and L forms) of these chiral residues, particularly during activation and coupling steps.

Therefore, it is crucial to perform chiral analysis on the final peptide product to determine the enantiomeric purity of the constituent chiral amino acids. This is typically achieved by hydrolyzing the peptide to break it down into its individual amino acids. The resulting mixture is then analyzed using chiral chromatography, either gas chromatography (GC) or HPLC, with a chiral stationary phase (CSP). sigmaaldrich.com

The presence of the achiral N-pentyl-glycine residue does not interfere with the analysis of the other amino acids. However, studies have shown that the position of conformationally flexible, achiral glycine moieties within a peptide can sometimes influence the efficiency of chiral recognition and separation on certain types of CSPs. nih.gov For peptides containing glycines in N-terminal regions, chiral recognition can sometimes be compromised, whereas C-terminal glycines have shown little negative effect. nih.gov Therefore, the selection of an appropriate CSP and analytical method is vital for achieving accurate quantification of any potential stereoisomeric impurities.

The table below lists some common types of chiral stationary phases used for the separation of amino acid enantiomers. sigmaaldrich.com

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, V, R | Inclusion complexes, hydrogen bonding, ionic and dipole interactions |

| Cyclodextrin-based | CYCLOBOND | Host-guest inclusion complexation |

| Pirkle-type (Brush-type) | P-CAP | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Ligand Exchange | --- | Formation of diastereomeric metal complexes |

Theoretical and Computational Studies of N Fmoc N Pentyl Glycine and Its Derivatives

Molecular Dynamics and Conformation Modeling in Peptides and Peptoids

Molecular dynamics (MD) simulations and conformational modeling are powerful computational techniques used to explore the dynamic behavior of molecules over time. bonvinlab.org For peptoids like N-Fmoc-N-pentyl-glycine, these methods provide crucial information about the accessible conformations that dictate their biological activity and material properties.

Peptoids, being N-substituted glycines, lack the backbone amide proton present in peptides, which eliminates the possibility of backbone hydrogen bonding that directs the formation of secondary structures like alpha-helices and beta-sheets in peptides. frontiersin.org Consequently, the conformational landscape of peptoids is primarily governed by steric interactions between the side chains and the backbone, as well as the rotation around the Cα-C' and N-Cα bonds.

For instance, a key aspect to investigate would be the orientation of the pentyl group relative to the Fmoc group and the glycine (B1666218) backbone. The hydrophobic pentyl chain might fold back to interact with the aromatic Fmoc group, leading to a more compact conformation, or it could extend into the solvent in an aqueous environment. The table below illustrates hypothetical conformational energy data that could be obtained from such simulations for different rotamers of the pentyl chain.

| Rotamer | Dihedral Angle (N-Cα-Cβ-Cγ) | Potential Energy (kcal/mol) | Solvent Accessible Surface Area (Ų) |

| Anti | 180° | 0.0 | 450 |

| Gauche+ | 60° | 1.2 | 435 |

| Gauche- | -60° | 1.3 | 438 |

This table presents hypothetical data for illustrative purposes, based on typical energy differences between rotameric states.

Furthermore, the study of peptoids containing various N-alkyl side chains has shown that the length and branching of the alkyl group can significantly impact the peptoid's structure and function. nih.gov Computational modeling can systematically explore these effects for a series of N-alkyl-glycine derivatives, providing a predictive framework for designing peptoids with desired conformational properties.

Structure-Activity Relationship (SAR) Investigations in Designed Molecules

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. For derivatives of this compound incorporated into larger peptoid sequences, computational methods can be instrumental in elucidating SAR.

Computational SAR studies would involve creating a library of peptoid sequences containing N-pentyl-glycine and other functionalized glycine monomers. For each designed molecule, properties such as hydrophobicity, molecular shape, and the potential to form specific secondary structures (like helices in some peptoids) can be calculated. These calculated properties can then be correlated with experimentally determined activities, such as the minimum inhibitory concentration (MIC) against various bacterial strains.

For example, the hydrophobicity of the pentyl side chain in this compound can be quantified by its calculated LogP value. By systematically varying the length of the N-alkyl chain (e.g., from propyl to hexyl) and calculating the corresponding LogP and predicted antimicrobial activity, a quantitative structure-activity relationship (QSAR) model can be developed. The following table provides an example of data that could be generated in such a study.

| Compound | N-Alkyl Side Chain | Calculated LogP | Predicted MIC (µM) |

| 1 | Propyl | 1.5 | 32 |

| 2 | Butyl | 2.0 | 16 |

| 3 | Pentyl | 2.5 | 8 |

| 4 | Hexyl | 3.0 | 12 |

This table contains hypothetical data to illustrate a potential SAR trend, where optimal activity is observed for the pentyl side chain.

These computational models can guide the synthesis of more potent and selective peptoid-based therapeutics. By understanding how the pentyl group in this compound contributes to membrane interaction and disruption, researchers can rationally design improved antimicrobial agents. nih.gov

Prediction of Self-Assembly Behavior in Supramolecular Systems

The Fmoc group is well-known for its ability to induce self-assembly in peptides and related molecules, primarily through π-stacking interactions between the fluorenyl rings. nih.govacs.org This often leads to the formation of ordered nanostructures such as nanofibers, nanoribbons, and hydrogels. nih.govmdpi.com this compound, with its combination of the Fmoc moiety and a hydrophobic pentyl chain, is a prime candidate for forming self-assembling systems.

Computational methods can predict the likelihood and nature of self-assembly for this compound. Coarse-grained or all-atom MD simulations of multiple molecules in a simulation box can reveal the spontaneous formation of aggregates. These simulations can provide insights into the driving forces for assembly, such as the interplay between π-stacking of the Fmoc groups and hydrophobic interactions of the pentyl chains.

The predicted self-assembled structures can be characterized in terms of their size, shape, and internal organization. For example, simulations might show the formation of bilayer-like structures, with the hydrophobic pentyl chains and Fmoc groups forming a core and the glycine backbone exposed to the solvent. The propensity for this compound to form different types of aggregates can be compared to other Fmoc-N-alkyl-glycine derivatives to understand the role of the alkyl chain length in directing the morphology of the resulting nanostructures.

The table below outlines a hypothetical comparison of self-assembly properties for different Fmoc-N-alkyl-glycine derivatives as predicted by computational simulations.

| Derivative | Alkyl Chain | Predicted Aggregate Morphology | Critical Aggregation Concentration (mM) |

| Fmoc-N-methyl-glycine | Methyl | Micelles | 1.2 |

| Fmoc-N-propyl-glycine | Propyl | Nanofibers | 0.8 |

| Fmoc-N-pentyl-glycine | Pentyl | Nanosheets | 0.5 |

| Fmoc-N-heptyl-glycine | Heptyl | Vesicles | 0.3 |

This table presents hypothetical simulation data to illustrate how alkyl chain length can influence self-assembly behavior.

Understanding the self-assembly of this compound is crucial for its potential application in biomaterials, such as scaffolds for tissue engineering or matrices for controlled drug release. Computational studies provide a powerful tool for the rational design of these materials by predicting how molecular-level modifications will impact the final supramolecular architecture.

Challenges and Future Research Directions in N Fmoc N Pentyl Glycine Chemistry

Development of Sustainable and Green Chemistry Approaches in Synthesis

A significant challenge in the production and use of N-Fmoc-N-pentyl-glycine, like other components of Solid-Phase Peptide Synthesis (SPPS), is the environmental impact. rsc.org The field is progressively moving towards greener, more sustainable practices to mitigate this footprint. rsc.org SPPS is noted for its high consumption of solvents, which are primarily used for washing after the deprotection and coupling steps. peptide.com

The conventional Fmoc-SPPS method relies heavily on solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP). brieflands.com These substances pose significant environmental and health concerns, prompting research into safer alternatives. The ideal green solvent for a synthesis involving this compound should effectively dissolve the amino acid derivative, swell the solid support resin, and be compatible with coupling and deprotection reagents, all while being environmentally benign. rsc.org

Recent studies have identified several promising green solvents that could replace traditional ones in SPPS. rsc.org Research has explored alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), N-formylmorpholine (NFM), and dimethyl carbonate (DMC) as potential substitutes. rsc.org GVL and NFM, in particular, have shown excellent performance with common resin types. rsc.org The use of greener bases for Fmoc deprotection, such as 4-methylpiperidine (B120128) (4-MP), is also being investigated as it is considered a more environmentally friendly option than the traditionally used piperidine (B6355638). researchgate.net

| Conventional Solvent/Reagent | Green Alternative | Rationale for Change | Reference |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | γ-Valerolactone (GVL) | Derived from biomass, biodegradable, lower toxicity. | rsc.org |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower environmental impact. | rsc.org |

| Piperidine | 4-Methylpiperidine (4-MP) | Less regulated and considered a greener base option. | researchgate.net |

| Excess Solvents for Washing | Liquid-assisted ball-milling | Reduces or eliminates the need for bulk solvents in coupling steps. | rsc.org |

The repetitive nature of SPPS, involving cycles of coupling and deprotection, generates substantial solvent waste. brieflands.com A major focus of green chemistry in this area is the reduction of process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a specific mass of product. unibo.it

Innovative protocols are being developed to minimize waste. One such strategy is the "in situ Fmoc removal" approach. rsc.orgpeptide.com In a standard SPPS cycle, washing steps are performed after both the coupling and Fmoc-deprotection stages. The in situ method combines these, eliminating the wash after the coupling step. rsc.orgresearcher.life Once coupling is complete, the deprotection reagent (e.g., piperidine) is added directly to the coupling cocktail. peptide.com This can reduce solvent usage by as much as 75%. rsc.orgpeptide.com

Further advancements have led to protocols that eliminate washing steps entirely. nih.gov By using a volatile base like pyrrolidine (B122466) for Fmoc deprotection at elevated temperatures and employing a directed headspace gas flush, the base can be removed by evaporation, negating the need for solvent washes. nih.gov This "wash-free" methodology has been shown to decrease waste by up to 95% without compromising the quality of the final peptide. nih.gov

| SPPS Protocol | Key Steps | Impact on Waste Generation | Reference |

|---|---|---|---|

| Standard Fmoc-SPPS | 1. Coupling 2. Washing 3. Deprotection 4. Washing | High solvent consumption due to four distinct steps per cycle. | peptide.combrieflands.com |

| In Situ Fmoc Removal | 1. Coupling 2. In Situ Deprotection 3. Washing | Eliminates one washing step per cycle, saving up to 75% of solvent. | rsc.orgpeptide.comresearchgate.net |

| Total Wash Elimination | 1. Coupling 2. Deprotection with volatile base & evaporation | Eliminates all intermediate washing steps, reducing waste by up to 95%. | nih.gov |

Addressing Specific Synthetic Difficulties and Improving Efficiency

The incorporation of N-alkylated amino acids like this compound into a peptide sequence presents unique synthetic challenges. The presence of the pentyl group on the amide nitrogen can introduce significant steric hindrance. This bulkiness can slow down the kinetics of both the coupling and deprotection steps compared to standard amino acids. nih.gov

Poor solubility of the growing protected peptide chain on the solid support is a primary cause of synthetic failure in SPPS. nih.gov While the inclusion of N-alkylated residues can sometimes disrupt inter-chain hydrogen bonding that leads to aggregation, the specific properties of the N-pentyl group could also contribute to solubility issues in certain solvents. nih.gov Overcoming these challenges requires careful optimization of reaction conditions, such as extending coupling and deprotection times, using more potent coupling reagents, or performing synthesis at elevated temperatures, often with microwave assistance, to enhance reaction rates. brieflands.comnih.gov

Expanding the Scope of Bioactive Applications Through Rational Design

The future of this compound lies in its potential as a tool for the rational design of novel bioactive molecules. nih.gov Rational design involves making specific, knowledge-based modifications to a molecule's structure to achieve desired pharmacological properties. nih.gov The incorporation of α-amino acids with specific side chains into polymers and peptides is a key strategy for creating functional biomaterials. nih.gov

Introducing an N-pentyl group into a peptide backbone via this compound can fundamentally alter its biological and physicochemical properties. The key modifications include:

Increased Lipophilicity: The five-carbon pentyl chain significantly increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.

Enhanced Enzymatic Stability: The N-alkylation prevents the formation of the typical amide N-H bond, making the adjacent peptide bond resistant to cleavage by many proteases. This can increase the in vivo half-life of a peptide therapeutic.

By leveraging these effects, researchers can design peptides with improved cell permeability, greater stability, and tailored receptor-binding affinities. Future research will focus on systematically incorporating this compound into peptide libraries to screen for new lead compounds in drug discovery. nih.gov

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc-N-pentyl-glycine using solid-phase peptide synthesis (SPPS)?

Methodological Answer: this compound is typically synthesized via SPPS using Fmoc-protected amino acids. Key steps include:

- Resin Selection : Use Wang or 2-chlorotrityl resins for acid-labile anchoring .

- Coupling Reagents : Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma for efficient amide bond formation .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring compatibility with the pentyl side chain .

- Quality Control : Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy .

Reference: SPPS protocols for analogous Fmoc-amino acids .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR : Confirm structure via H and C NMR, focusing on characteristic Fmoc aromatic protons (7.3–7.8 ppm) and the pentyl chain’s methylene signals (1.2–1.6 ppm) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected ~379.45 g/mol for analogs like (S)-N-Fmoc-alpha-4-n-pentenylalanine) .

- HPLC : Assess purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Reference: Analytical standards from NIST and peptide synthesis guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?

Methodological Answer: Discrepancies in solubility often arise from solvent polarity and side-chain interactions. Strategies include:

- Solvent Screening : Test dimethylacetamide (DMA) or DMSO for high solubility, as used for sterically hindered Fmoc-amino acids .

- Temperature Modulation : Increase solubility by heating to 40–50°C in THF or dichloromethane .

- Co-solvents : Add 10–20% 1,2-ethanedithiol to DMF for improved solvation of hydrophobic residues .

Reference: Safety data and solvent compatibility studies .

Q. What strategies optimize the incorporation of this compound into peptide sequences with steric hindrance?

Methodological Answer:

- Extended Coupling Times : Use 2–4 hours for coupling reactions to overcome steric bulk .

- Microwave-Assisted SPPS : Enhance reaction kinetics under controlled temperatures (50–60°C) .

- Backbone Modification : Introduce pseudoproline dipeptides to reduce aggregation during synthesis .

Reference: Advanced peptide engineering techniques .

Q. How does the pentyl side chain in this compound influence peptide secondary structure?

Methodological Answer:

- Helical Stabilization : The pentyl group promotes α-helix formation via hydrophobic interactions, similar to neopentylglycine derivatives .

- CD Spectroscopy : Compare ellipticity at 222 nm (α-helix) and 208 nm (β-sheet) in aqueous vs. membrane-mimetic solvents .

- MD Simulations : Model side-chain packing effects using software like GROMACS .

Reference: Structural studies on neopentylglycine analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound under acidic conditions?

Methodological Answer:

- Protecting Group Sensitivity : Acid-labile groups (e.g., tert-butyl) in analogs like Fmoc-α-t-butylglycine may confound stability assessments .

- pH Optimization : Use trifluoroacetic acid (TFA) at 0.5–1% for cleavage to minimize side-chain degradation .

- HPLC-MS Validation : Track decomposition products (e.g., free glycine) to identify instability thresholds .

Reference: Stability protocols for Fmoc-amino acids .

Experimental Design Guidance

Q. How to design a study investigating the enzymatic compatibility of this compound in biocatalytic peptide synthesis?

Methodological Answer:

- Enzyme Screening : Test subtilisin or thermolysin for Fmoc deprotection in aqueous-organic biphasic systems .

- Kinetic Analysis : Measure reaction rates via UV-Vis (monitor Fmoc removal at 301 nm) .

- Substrate Scope : Compare incorporation efficiency with natural amino acids (e.g., Fmoc-Gly-OH) .

Reference: Biocatalytic methods for Fmoc removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.